REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4](N(C)C=O)[CH:3]=1.[CH2:18]([OH:20])C.[CH3:21][NH2:22]>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([C:18]([NH:22][CH3:21])=[O:20])[CH:3]=1 |f:1.2|
|
Name
|
4-chloro-6-methoxyl-N-methyl-2-quinolinyl formamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=CC=C(C=C12)OC)N(C=O)C
|
Name
|
4-chloro-6-methoxyquinolinyl-2-carbonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylamine ethanol
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.CN
|
Type
|
CUSTOM
|
Details
|
by stirring evenly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
the residues were added with water
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
EXTRACTION
|
Details
|
for extracting
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethyl acetate layer was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=CC=C(C=C12)OC)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |